CCT 031374 hydrobromide

Vue d'ensemble

Description

CCT 031374 hydrobromide is a selective inhibitor of the Wnt/β-catenin signaling pathway . It inhibits TCF-dependent transcription of genes of the Wnt signaling pathway . It has antitumor activity and is used for research .

Molecular Structure Analysis

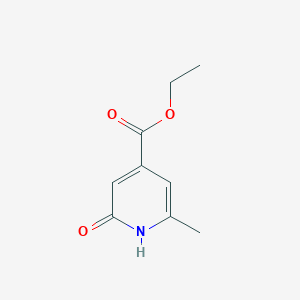

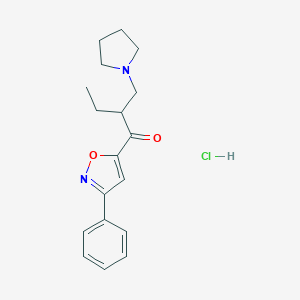

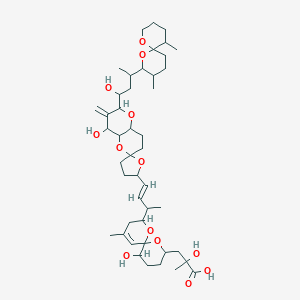

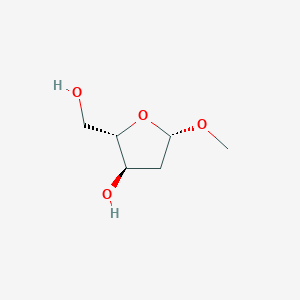

The molecular weight of CCT 031374 hydrobromide is 434.33 . Its chemical formula is C23H19N3O·HBr . The SMILES representation is O=C(C1=CC=C(C2=CC=CC=C2)C=C1)CN3C4=CC=CC=C4N5CCN=C53.Br .Chemical Reactions Analysis

CCT 031374 hydrobromide inhibits BIO-induced β-catenin accumulation in L-cells with an IC50 value of 6.1 μM . In HCT116 human colon cancer cell line, it inhibits cell proliferation by inducing apoptosis .Physical And Chemical Properties Analysis

CCT 031374 hydrobromide is a pale yellow solid . It is soluble to <21.72mg/ml in DMSO . It should be stored in desiccated conditions at room temperature .Applications De Recherche Scientifique

Cancer Research

CCT 031374 hydrobromide: is a potent inhibitor of the Wnt/β-catenin signaling pathway . This pathway is crucial in cellular processes related to cancer, such as cell proliferation and differentiation. The compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including HCT116 human colon cancer cells . By targeting the β-catenin/TCF complex, it prevents the transcription of genes that are vital for tumor growth and survival.

Stem Cell Research

In stem cell biology, CCT 031374 hydrobromide plays a significant role by modulating the Wnt/β-catenin pathway, which is essential for stem cell maintenance and differentiation . It can influence the fate of stem cells, which is pivotal for regenerative medicine and developing therapies for diseases where tissue regeneration is required.

Neurology

The Wnt/β-catenin signaling pathway, affected by CCT 031374 hydrobromide , is also involved in neurogenesis and brain development . Research in this area could lead to new treatments for neurodegenerative diseases or brain injuries by controlling the differentiation of neural stem cells.

Cardiology

While specific applications of CCT 031374 hydrobromide in cardiology are not directly mentioned in the search results, the Wnt/β-catenin pathway has known implications in heart development and disease . Modulating this pathway could potentially be used to study cardiac repair mechanisms or to develop treatments for heart conditions.

Immunology

CCT 031374 hydrobromide: ’s impact on the Wnt/β-catenin pathway suggests potential applications in immunology . The pathway plays a part in the regulation of immune responses and inflammation. Research in this field could lead to novel immunotherapies or treatments for autoimmune diseases.

Molecular Biology

In molecular biology, CCT 031374 hydrobromide is used to study the Wnt/β-catenin signaling pathway’s role at a cellular level . Understanding how this pathway works can provide insights into the fundamental processes of cell communication and gene expression regulation.

Genetics

The genetic implications of CCT 031374 hydrobromide are significant, as the Wnt/β-catenin pathway influences gene expression patterns critical for cell fate determination . Studying this compound can help unravel the genetic basis of developmental processes and diseases.

Pharmacology

Finally, in pharmacology, CCT 031374 hydrobromide serves as a tool to develop new drugs targeting the Wnt/β-catenin pathway . It can be used to screen for potential therapeutic compounds and understand the pharmacodynamics and pharmacokinetics of Wnt pathway inhibitors.

Mécanisme D'action

Target of Action

CCT 031374 hydrobromide primarily targets the β-catenin/transcription factor (TCF) complex . This complex plays a crucial role in the Wnt signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and migration .

Mode of Action

CCT 031374 hydrobromide acts as a potent inhibitor of the β-catenin/TCF complex signaling . It inhibits the TCF-dependent transcription of genes in the Wnt signaling pathway . This means that it prevents the transcription factor from activating the expression of Wnt-responsive genes, thereby modulating the pathway’s activity .

Biochemical Pathways

The primary biochemical pathway affected by CCT 031374 hydrobromide is the Wnt/β-catenin signaling pathway . By inhibiting the β-catenin/TCF complex, CCT 031374 hydrobromide disrupts the normal functioning of this pathway . The downstream effects of this disruption can vary, but they often include changes in cell growth and differentiation .

Pharmacokinetics

It is soluble in dmso , which suggests that it could be administered in a solution and absorbed into the body. The impact of these properties on the compound’s bioavailability would need to be determined through further pharmacokinetic studies.

Result of Action

CCT 031374 hydrobromide has been shown to have antitumor activity . By inhibiting the β-catenin/TCF complex, it can reduce the growth of certain cancer cells, such as HCT116 colon cancer cells . It achieves this by inducing apoptosis, or programmed cell death, in these cells .

Propriétés

IUPAC Name |

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O.BrH/c27-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)16-26-21-9-5-4-8-20(21)25-15-14-24-23(25)26;/h1-13H,14-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPILENOYNNNGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=CC=CC=C3N(C2=N1)CC(=O)C4=CC=C(C=C4)C5=CC=CC=C5.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CCT 031374 hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)